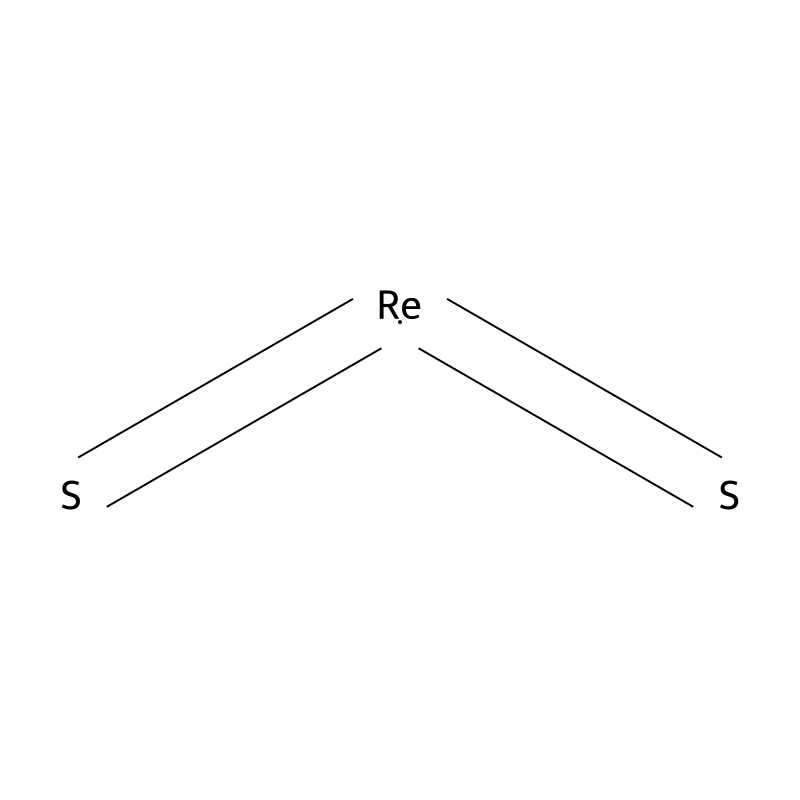

Rhenium sulfide (ReS2)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Optoelectronics and Photonics

ReS2 holds immense potential in optoelectronic and photonic devices due to its distinctive anisotropic optical properties. Its ability to absorb and emit light efficiently makes it a suitable candidate for various applications, including:

- Saturable absorbers: ReS2 exhibits saturable absorption, allowing it to control light intensity in lasers. Studies have demonstrated its effectiveness in generating short pulses with high repetition rates, large modulation depths, and broadband operation .

Energy Storage and Conversion

The layered structure and tunable electrical properties of ReS2 make it a promising candidate for energy storage and conversion applications:

- Lithium-ion batteries: Research suggests that ReS2 can be used as an anode material in lithium-ion batteries due to its high theoretical capacity and excellent cycling stability .

- Hydrogen evolution reaction (HER): ReS2 demonstrates efficient catalytic activity for HER, which is crucial for clean and sustainable hydrogen production. Studies have shown promising results in improving its catalytic performance through various methods .

Biomedicine and Healthcare

Recent research explores the potential of ReS2 in biomedical applications:

- Photothermal therapy: ReS2 nanosheets exhibit strong near-infrared (NIR) absorbance, making them suitable for photothermal therapy. Studies have shown their effectiveness in killing bacteria upon laser irradiation .

- Imaging and drug delivery: ReS2's NIR absorbance properties also hold potential for applications in bioimaging and drug delivery, although this area is still under active exploration.

Rhenium sulfide, specifically rhenium disulfide (ReS₂), is a member of the transition metal dichalcogenides family and is characterized by its unique layered structure. This compound exhibits a triclinic crystal structure with a direct bandgap of approximately 1.4 eV, making it a promising candidate for various optoelectronic applications. The layers in rhenium disulfide are held together by weak van der Waals forces, allowing for easy exfoliation into thin two-dimensional sheets. Unlike many other two-dimensional materials, rhenium disulfide maintains its electronic and vibrational properties independent of the number of layers, which is advantageous for studying mesoscopic physics in two-dimensional systems .

- Oxidation Reaction:

- Reduction Reaction:

These reactions highlight the compound's reactivity and potential applications in catalysis and material synthesis .

Research on the biological activity of rhenium disulfide is limited but suggests potential applications in biomedicine, particularly due to its properties as a semiconductor and its ability to interact with biological systems at the nanoscale. Preliminary studies indicate that rhenium disulfide may exhibit low toxicity, making it suitable for drug delivery systems and photothermal therapy applications. Its unique optical properties could also be harnessed for imaging techniques in biological research .

Rhenium disulfide can be synthesized through several methods:

- Chemical Vapor Transport: This method involves transporting rhenium and sulfur precursors through a heated environment to form high-quality crystals.

- Mechanical Exfoliation: Bulk rhenium disulfide crystals can be mechanically exfoliated to produce monolayer or few-layer sheets.

- Liquid Exfoliation: Using solvents such as ethanol-water mixtures allows for the production of nanosheets through sonication techniques.

- Hydrothermal Synthesis: This method utilizes high-pressure and high-temperature conditions to facilitate the reaction between rhenium and sulfur sources, resulting in crystalline rhenium disulfide .

Rhenium disulfide has diverse applications due to its unique properties:

- Optoelectronics: Used in photodetectors, light-emitting devices, and solar cells due to its direct bandgap.

- Sensors: Its sensitivity to environmental changes makes it suitable for gas sensors.

- Energy Storage: Rhenium disulfide is explored for use in rechargeable batteries and supercapacitors.

- Catalysis: It serves as a catalyst in various

Studies on the interactions of rhenium disulfide with other materials have revealed its compatibility with various substrates, enhancing its functionality in heterostructures. For instance, when combined with graphene or other two-dimensional materials, rhenium disulfide exhibits improved electronic properties and stability. Interaction studies have also focused on understanding charge transfer mechanisms between rhenium disulfide and adjacent materials, which is crucial for optimizing device performance .

Rhenium disulfide shares similarities with other transition metal dichalcogenides but stands out due to its unique anisotropic properties and stability. Here are some comparable compounds:

| Compound | Bandgap (eV) | Structure Type | Notable Properties |

|---|---|---|---|

| Molybdenum Disulfide (MoS₂) | ~1.8 | Hexagonal | Widely studied; used in transistors and catalysis |

| Tungsten Diselenide (WSe₂) | ~1.7 | Hexagonal | Exhibits strong spin-orbit coupling |

| Black Phosphorus | ~0.3-2.0 | Orthorhombic | Exhibits high carrier mobility |

| Rhenium Diselenide (ReSe₂) | ~1.5 | Triclinic | Similar structure; less stable than ReS₂ |

Rhenium disulfide is unique due to its distorted 1T structure, which contributes to its anisotropic optical and electrical properties, making it particularly suitable for applications requiring specific directional characteristics .

Rhenium sulfide represents a unique member of the two-dimensional transition metal dichalcogenide family, distinguished by its distorted 1T' crystal structure and anisotropic properties [1]. The systematic fabrication of high-quality ReS2 materials with controlled morphology, thickness, and crystal quality remains crucial for exploring their electronic, optical, and catalytic applications [1]. The large difference in melting points between rhenium (~3180°C) and sulfur (~155°C) presents considerable challenges in synthesis, necessitating specialized approaches for successful material production [1].

Chemical Vapor Deposition Techniques

Chemical vapor deposition has emerged as the primary method for producing large-area, high-quality ReS2 films with controllable properties [5]. The technique utilizes rhenium oxide precursors, typically ReO3, which undergo thermal decomposition and subsequent sulfurization to form crystalline ReS2 structures [5].

The standard chemical vapor deposition process operates within temperature ranges of 650-850°C, employing ReO3 as the rhenium source and elemental sulfur as the chalcogen precursor [5] [11]. The growth mechanism involves the disproportionation of ReO3 into volatile Re2O7 and non-volatile ReO2, where the volatile Re2O7 serves as the active rhenium species for ReS2 formation [25]. Temperature control proves critical, as premature sulfur introduction at elevated temperatures results in rapid ReO3 decomposition, leading to supersaturated rhenium vapor and preferential formation of thick, flower-like structures rather than thin films [25].

Optimized chemical vapor deposition protocols demonstrate superior performance when sulfur introduction occurs at precisely 450°C, followed by temperature ramping to 750-850°C [11]. This approach enables controlled precursor supply rates and prevents excessive supersaturation conditions that compromise film quality [11]. The resulting ReS2 films exhibit excellent crystalline quality comparable to mechanically exfoliated samples, with field-effect transistor devices showing n-type semiconducting behavior, current on/off ratios of approximately 10^6, and charge carrier mobility of 9.3 cm²/Vs [5].

A breakthrough development in chemical vapor deposition techniques involves the spontaneous vertical growth of ReS2 nanosheets, where sheets orient perpendicular to the growth substrate [11] [19]. This vertical orientation occurs across multiple substrate types including silicon dioxide, mica, carbon nanofibers, and gold, indicating substrate-independent growth characteristics [11]. The vertical growth mechanism likely results from stress buildup in ReS2 sheets causing surface curvature and liftoff, combined with rapid rhenium supply that suppresses atomic migration [11].

| Growth Method | Temperature (°C) | Precursors | Substrate | Morphology | Quality | Yield |

|---|---|---|---|---|---|---|

| Standard Chemical Vapor Deposition | 650-850 | ReO3 + S | SiO2/Si | Parallel flakes | Good | Moderate |

| Optimized Chemical Vapor Deposition | 750-850 | ReO3 + S vapor | SiO2/Si, mica, Au | Parallel layers | High | High |

| Vertical Chemical Vapor Deposition | 450-850 | ReO3 + S at 450°C | SiO2/Si, mica, CNF | Vertical nanosheets | High with edge exposure | High density |

| Low-temperature Chemical Vapor Deposition | 400-500 | Re2(CO)10 + H2S | Various | Thin films | Moderate | Low-moderate |

The substrate selectivity in chemical vapor deposition growth demonstrates remarkable precision under controlled precursor concentrations [19]. When gold-patterned silicon substrates are used with low ReO3 concentrations, ReS2 growth occurs selectively on gold regions while avoiding bare silicon areas [19]. Conversely, gold-patterned silicon dioxide substrates show reversed selectivity, with ReS2 growth occurring predominantly on silicon dioxide surfaces [19]. Density functional theory calculations reveal that sulfur binding strength follows the order SiO2 > Au > Si, explaining the observed selective growth patterns [19].

Mechanical Exfoliation Strategies

Mechanical exfoliation remains the primary method for obtaining high-quality ReS2 flakes with excellent electronic and optical properties, despite its inherently low throughput nature [1]. The technique leverages the weak van der Waals interactions between ReS2 layers to separate individual or few-layer sheets from bulk crystals [1].

The conventional scotch tape method, pioneered for graphene isolation, has been successfully adapted for ReS2 exfoliation [1]. This approach involves adhering bulk ReS2 crystals to adhesive tape, followed by repeated peeling operations to progressively thin the material [1]. The freshly exfoliated flakes are subsequently transferred to clean silicon dioxide/silicon substrates for characterization and device fabrication [1]. While this method produces high-quality materials suitable for fundamental studies and device applications, it suffers from poor control over layer number, morphology, and yield [1].

Recent advances in mechanical exfoliation include automated techniques employing parallel plate rheometers to control shear and normal forces during the exfoliation process [12]. These automated systems use preprogrammed contact forces and liftoff speeds in step-and-repeat procedures, achieving reproducible production of single-layer and few-layer ReS2 films [12]. The controlled force application significantly improves process consistency compared to manual methods while maintaining the high material quality characteristic of mechanical exfoliation [12].

Additive-enhanced exfoliation represents a significant breakthrough in improving mechanical exfoliation yields [20]. This technique incorporates polytetrafluoroethylene spheres (4 μm diameter) into the exfoliation medium to enhance shear rates through gap reduction in rotor-stator systems [20]. The polytetrafluoroethylene additive demonstrates chemical inertness and appropriate hardness (4.8) to avoid material contamination while dramatically increasing exfoliation efficiency [20]. Yield enhancements of up to 480% have been demonstrated for transition metal dichalcogenides using this approach, with particular effectiveness for producing thin flakes [20].

| Method | Equipment | Force Control | Thickness Achieved | Yield Enhancement | Quality |

|---|---|---|---|---|---|

| Scotch tape | Manual tape | Manual | Mono/few layers | Standard | High but variable |

| Automated rheometer | Parallel plate rheometer | Controlled normal/shear | Single/few layers | Reproducible | Consistent |

| Additive-enhanced | Rotor-stator with PTFE | Enhanced shear rate | Few layers | Up to 480% | High with improved uniformity |

The theoretical framework for mechanical exfoliation has been developed based on transition-state theory and finite temperature considerations [6]. This framework predicts that optimal exfoliation conditions involve altering top layer bonding through straining or twisting, combined with slow exfoliation at reduced temperatures [6]. The energy landscape during exfoliation exhibits hysteretic behavior, with distinct forward and reverse pathways that explain the irreversible nature of the process [6].

Hydrothermal and Solvothermal Approaches

Hydrothermal and solvothermal synthesis methods offer advantages in producing ReS2 materials under relatively mild conditions while enabling morphological control and composite formation [7] [9]. These solution-based approaches utilize aqueous or organic solvents under elevated temperature and pressure conditions to facilitate ReS2 crystallization [7] [9].

The hydrothermal synthesis of ReS2 typically employs ammonium perrhenate (NH4ReO4) as the rhenium source and thiourea as both the sulfur source and reducing agent [7] [13]. The reaction proceeds at 220°C for 12 hours in Teflon-lined autoclaves, producing ReS2 nanowalls with high electrochemically active surface areas [7]. The mechanism involves thiourea decomposition to provide sulfide ions while simultaneously reducing perrhenate to lower oxidation state rhenium species that subsequently react to form ReS2 [7].

Microwave-hydrothermal consecutive synthesis represents an advanced approach that combines rapid microwave heating with conventional hydrothermal treatment [7] [13]. This two-step process first involves microwave treatment to form titanium dioxide hollow microcones with ReS2-x coating, followed by hydrothermal processing to develop ReS2 nanowalls [7]. The resulting three-dimensional microconical structures exhibit exceptional electrochemically active surface areas (3652 cm²) and superior hydrogen evolution reaction performance with low overpotentials (61 mV) [7].

Room temperature synthesis offers a unique approach to ReS2 production through direct sulfidation of ammonium perrhenate using hydrogen sulfide gas [4] [9]. This ambient temperature process requires no catalyst and proceeds in solvent-free conditions, representing the first demonstrated simplistic bottom-up chemical synthesis of crystalline ReS2 [4]. The reaction produces lower symmetry 1T' ReS2 with minimal layer stacking, as confirmed by comprehensive characterization including energy dispersive X-ray spectroscopy, X-ray photoelectron spectroscopy, X-ray diffraction, and transmission electron microscopy [4].

Solvothermal synthesis utilizing organic solvents enables the production of ReS2/carbon composites through simultaneous ReS2 formation and carbon matrix development [10] [14]. The process employs rhenium carbonyl (Re2(CO)10) and elemental sulfur in aromatic solvents such as toluene, benzene, or xylene at 180°C for 24 hours [10]. The aromatic solvents undergo polymerization and condensation under solvothermal conditions, forming carbonaceous droplets that encapsulate polar ReS2 clusters and direct spherical morphology formation [10].

| Method | Temperature (°C) | Pressure | Precursors | Time (hours) | Morphology | Performance |

|---|---|---|---|---|---|---|

| Hydrothermal ReS2 | 220 | Autogenous | NH4ReO4 + thiourea | 12 | Nanowalls | High ECSA |

| Microwave-Hydrothermal | 220 (MW) + 220 (HT) | Autogenous | NH4ReO4 + thiourea + NH2OH·HCl | 12 | 3D microcones | Superior HER activity |

| Solvothermal ReS2/C | 180 | Autogenous | Re2(CO)10 + S + toluene | 24 | Microspheres | Good HDS activity |

| Room temp synthesis | 25 | Ambient | NH4ReO4 + H2S | 1-2 | Low-stacked flakes | Crystalline ReS2 |

The molten salt method represents another variation of solution-based synthesis, utilizing potassium thiocyanate (KSCN) as both sulfur source and reaction medium [27]. This approach operates at 250°C with controlled heating rates (5°C/min) and produces few-layered ReS2 with abundant defects that expose additional reaction active sites [27]. Cerium doping can be incorporated during synthesis to further enhance catalytic performance through accelerated reaction dynamics [27].

Heterostructure Integration Challenges

The integration of ReS2 into heterostructure configurations presents significant technical challenges that must be addressed to realize the full potential of these materials in advanced electronic and optoelectronic applications [15] [16] [17]. These challenges span interface quality control, lattice mismatch accommodation, growth selectivity, and electronic property optimization [15] [16] [17].

Interface quality represents the most critical challenge in ReS2 heterostructure fabrication, as contamination and oxidation at interfaces severely compromise device performance [17] [18]. The formation of clean, intimate interfaces requires precise control over synthesis conditions and transfer processes [17]. Chemical hybridization at heterointerfaces, as demonstrated in selenium/ReS2 systems, provides superior electronic coupling compared to van der Waals interactions alone [8]. The covalent bonding at chemically hybridized interfaces enables efficient charge transfer and enhanced optoelectronic response, with devices achieving detectivity values up to 8 × 10^12 Jones and response times below 10 milliseconds [8].

Lattice mismatch accommodation poses significant challenges due to the large parameter differences between ReS2 and potential partner materials [8] [19]. ReS2 exhibits a distorted 1T' hexagonal structure with lattice parameters a = 0.654 nm and b = 0.635 nm, while many integration targets possess substantially different periodicities [8]. Successful epitaxial relationships have been achieved through strategic orientation alignment, such as the selenium direction (0.646 nm) aligned with ReS2 direction (0.635 nm), resulting in minimal residual mismatch [8].

Growth selectivity challenges arise from substrate-dependent nucleation and growth behaviors that complicate heterostructure fabrication [19]. The selectivity depends critically on precursor-substrate interactions, with sulfur binding strength determining initial nucleation sites [19]. Substrate surface chemistry modifications can be employed to control growth selectivity, enabling patterned heterostructure formation with spatial precision [19].

Electronic property optimization in heterostructures requires careful band alignment engineering to achieve desired charge transfer characteristics [16] [17]. Type-II band alignment configurations facilitate efficient charge separation, as demonstrated in iron phosphorus trisulfide/ReS2 van der Waals heterostructures that exhibit enhanced optoelectronic performance [16]. The resistive switching behavior in ReS2/tungsten disulfide heterostructures can be controlled through electrostatic doping and optical illumination, enabling applications in nonvolatile memory and synaptic simulation [17].

| Challenge Type | Specific Issues | Impact | Solutions | Success Examples |

|---|---|---|---|---|

| Interface Quality | Contamination/oxidation | Reduced performance | Clean transfer methods | Se/ReS2 (chemical bonding) |

| Lattice Mismatch | Large mismatch (>10%) | Strain/defects | Epitaxial alignment | Se∥ReS2 |

| Growth Selectivity | Substrate dependence | Non-uniform growth | Surface engineering | Substrate-selective CVD |

| Electronic Properties | Band alignment control | Charge transfer issues | Interface optimization | Type-II alignment |

The controllable resistive switching in ReS2-based heterostructures demonstrates both opportunities and challenges in property optimization [17]. While high resistance ratios (up to 10^6) and excellent endurance can be achieved, the mechanisms depend sensitively on interlayer charge transfer processes that are influenced by optical excitation and electrostatic fields [17]. The development of reliable, reproducible heterostructure properties requires comprehensive understanding and control of these interfacial phenomena [17].

The crystallographic structure of rhenium sulfide is characterized by its triclinic symmetry belonging to space group P1̄ [1] [5]. The unit cell parameters demonstrate the anisotropic nature of this material, with lattice constants a = 0.634 nm, b = 0.640 nm, and c = 0.645 nm, and angles α = 106.74°, β = 119.03°, and γ = 89.97° [6]. Alternative measurements report slight variations in these parameters, with some studies indicating a = 0.641 nm, b = 0.634 nm, c = 0.665 nm, α = 106.7°, β = 119.0°, and γ = 89.98° [7].

| Parameter | Value | Unit | Alternative Value | Unit | Reference |

|---|---|---|---|---|---|

| a | 0.634 | nm | 0.641 | nm | [6], [7] |

| b | 0.640 | nm | 0.634 | nm | [6], [7] |

| c | 0.645 | nm | 0.665 | nm | [6], [7] |

| α | 106.74 | ° | 106.7 | ° | [6], [7] |

| β | 119.03 | ° | 119.0 | ° | [6], [7] |

| γ | 89.97 | ° | 89.98 | ° | [6], [7] |

The fundamental structural feature of rhenium sulfide is the formation of rhenium-rhenium chains (Re4 clusters) aligned along the crystallographic b-axis direction [3] [8]. These chains arise from the additional d valence electrons of rhenium atoms, which form zigzag Re chains that drastically reduce the crystal symmetry compared to conventional transition metal dichalcogenides [9]. Each rhenium atom is coordinated by four sulfur atoms in a distorted tetrahedral geometry, with Re-S bond distances ranging from 2.32 to 2.34 Å [10].

The distorted 1T′ structure results from a Peierls-like distortion caused by Re-Re intermetallic bonding [11]. This distortion breaks the threefold rotational symmetry typically observed in other transition metal dichalcogenides, leading to the unique triclinic symmetry [2]. The rhenium atoms within each monolayer form clusters with four atoms arranged in a diamond-shaped configuration, creating the characteristic anisotropic properties that distinguish rhenium sulfide from its hexagonal counterparts [5].

Interlayer van der Waals Interactions

The interlayer interactions in rhenium sulfide are governed by van der Waals forces, yet these interactions are significantly stronger than initially expected for this anisotropic material [12] [13]. Quantitative analysis reveals that the interlayer force constants in multilayer rhenium sulfide are approximately 55-90% of those found in multilayer molybdenum disulfide, indicating substantial interlayer coupling despite the reduced symmetry [12] [13].

| Property | AA Stacking | AB Stacking | Reference |

|---|---|---|---|

| Interlayer Force Constants (relative to MoS2) | 55-90% | 55-90% | [12], [13] |

| van der Waals Coupling Strength | Moderate | Stronger than AA | [11], [14] |

| Shear Mode Splitting | Two non-degenerate modes | Two non-degenerate modes | [15], [16] |

| Breathing Mode Frequency (bilayer) | ~28 cm⁻¹ | ~28 cm⁻¹ | [16] |

| Layer Decoupling Strength | Strong | Moderate | [17], [11] |

The van der Waals interactions manifest through distinct vibrational modes observable in ultralow-frequency Raman spectroscopy [18] [16]. Bilayer and few-layer rhenium sulfide exhibit rich spectra below 50 cm⁻¹, where interlayer shear and breathing modes are clearly resolved [16]. The breathing modes, corresponding to out-of-plane vibrational motion, behave similarly to those in other layered materials, with frequencies around 28 cm⁻¹ for bilayer structures [16].

The shear modes demonstrate the unique anisotropic character of rhenium sulfide [19] [20]. Unlike isotropic transition metal dichalcogenides that exhibit doubly degenerate shear modes, rhenium sulfide displays two non-degenerate shear modes corresponding to interlayer displacement parallel (S∥) and perpendicular (S⊥) to the rhenium chains [15] [16]. The S⊥ mode exhibits higher frequency than the S∥ mode due to stronger atomic environment variations in the perpendicular direction, resulting in larger restoring forces [15].

The force constants derived from these vibrational modes confirm the importance of van der Waals interactions in maintaining structural integrity across multiple layers [19]. These interactions are appreciably smaller than but comparable to those reported in graphite and hexagonal transition metal dichalcogenides, demonstrating that despite the anisotropic structure, significant interlayer coupling persists [19].

Domain Structure and Grain Boundary Effects

Chemical vapor deposited rhenium sulfide exhibits complex domain architectures that fundamentally differ from isotropic two-dimensional materials [21] [22]. Each individual rhenium sulfide domain is composed of multiple subdomains with different lattice orientations, creating grain boundaries that form within a single nucleation-grown domain rather than between separate domains [8] [22].

The grain boundary formation mechanism in rhenium sulfide follows a unique "nanoassembly growth" model driven by Re4-chain reconstruction [8]. This process involves two major categories of grain boundaries: joint grain boundaries formed by merging subdomains with specific orientational relationships, and grain boundaries resulting from Re4-chain reconstruction during growth [8].

| Grain Boundary Type | Formation Mechanism | Frequency | Reference |

|---|---|---|---|

| Joint GB (Type I) | Merging of subdomains with 60° in-plane rotation | Common | [8], [22] |

| Joint GB (Type II) | Merging of subdomains with 120° in-plane rotation | Common | [8], [22] |

| Joint GB (Type III) | Merging of subdomains with 180° vertical flip | Common | [8], [22] |

| Re4-chain reconstruction GB (0°, 0°)σ | Re4-chain reconstruction with no flip | Most common | [8] |

| Re4-chain reconstruction GB (60°, 120°)σ | Re4-chain reconstruction with Type I flip | Common | [8] |

| Re4-chain reconstruction GB (120°, 240°)σ | Re4-chain reconstruction with Type II flip | Common | [8] |

| Coherent twin boundary | Shared Re4 cluster between domains | Occasional | [8] |

Joint grain boundaries arise when adjacent subdomains merge with specific in-plane and vertical orientational relationships [8]. These boundaries typically involve 60° angles in the in-plane orientation combined with either 0° or 180° inversion symmetry in the vertical orientation [8]. The formation of these boundaries is facilitated by the three possible growth patterns during Re4-chain reconstruction: no flip, Type I flip (120° and 180° orientation changes), and Type II flip [8].

Re4-chain reconstruction grain boundaries form through modification of the rhenium chain structure during growth, often accompanied by changes in lattice orientation to release substrate-induced strain [8]. The most commonly observed reconstruction boundaries include (0°, 0°)σ, (60°, 120°)σ, and (120°, 240°)σ configurations, each characterized by different Re4-chain orientations and reconstruction patterns [8].

The density and type of grain boundaries can be controlled through growth thermodynamics, particularly temperature modulation [8]. Lower growth temperatures result in more frequent Re4-chain reconstructions due to insufficient thermal energy to overcome energy barriers for equilibrium bonding, leading to increased grain boundary density [8]. Conversely, higher growth temperatures promote more ordered growth with reduced grain boundary formation [8].

These grain boundaries significantly impact the electronic and optical properties of rhenium sulfide [8]. Cluster and vacancy defects formed at grain boundaries can dramatically alter the crystal structure by changing Re-chain directions and rotating Re-chains 180° along their b-axis [22]. Such structural modifications introduce new electronic states and potentially ferromagnetic properties localized at the grain boundary regions [8].

Layer-Dependent Stacking Configurations (AA vs. AB)

Rhenium sulfide exhibits two distinct and stable stacking configurations in multilayer structures: AA stacking and AB stacking [23] [24]. These stacking orders represent different interlayer arrangements that significantly influence the material's optical, electronic, and vibrational properties [23] [14].

| Stacking Type | Interlayer Displacement | Raman Mode Difference (III-I) | Interlayer Coupling | Bandgap Type |

|---|---|---|---|---|

| AA Stacking | Negligible | ~13 cm⁻¹ | Weaker | Direct (bilayer) |

| AB Stacking | One unit cell along a-axis (~2.5 Å) | ~20 cm⁻¹ | Stronger | Indirect (bilayer) |

AA stacking is characterized by layers positioned directly on top of each other with negligible interlayer displacement [23]. In this configuration, individual layers maintain minimal relative displacement, resulting in a structure where the atomic positions in successive layers are nearly identical when viewed along the c-axis [23]. First-principles calculations confirm that AA stacking corresponds to one of the local energy minima in the potential energy landscape [23].

AB stacking involves a translational displacement of approximately one unit cell (≈2.5 Å) along the a-axis direction [23]. This displacement creates a more complex interlayer arrangement where the atomic positions in successive layers are significantly offset [23]. High-resolution scanning transmission electron microscopy confirms this displacement pattern, showing periodic bright spots and bi-atom pairs characteristic of the AB stacking configuration [23].

The stacking order profoundly affects the vibrational properties observable through Raman spectroscopy [23] [24]. The difference between Raman modes I and III serves as a reliable identifier for stacking type, with AA stacking exhibiting a difference of approximately 13 cm⁻¹ and AB stacking showing approximately 20 cm⁻¹ [23]. This difference arises from distinct interlayer coupling strengths that modify the vibrational frequencies of specific phonon modes [23].

Interlayer coupling strength varies significantly between the two stacking configurations [11] [14]. AB stacking demonstrates stronger interlayer interactions compared to AA stacking, as evidenced by several optical and structural indicators [11]. Photoluminescence spectroscopy reveals that AB stacking exhibits broader excitonic peaks, reduced signal intensity, and blueshifted peak positions compared to AA stacking [11] [23]. These modifications suggest reduced exciton binding energies in AB stacking due to enhanced interlayer coupling [11].

The electronic properties also depend critically on stacking order [23]. Density functional theory calculations with the G0W0 approximation indicate that bilayer AA stacking maintains a direct bandgap, while bilayer AB stacking transitions to an indirect bandgap [23]. This fundamental difference in electronic structure has important implications for optoelectronic applications and helps explain the varied electronic properties reported in the literature for rhenium sulfide samples [23].

The stability and persistence of these stacking orders extend remarkably to bulk samples several micrometers thick [23] [25]. This robustness distinguishes rhenium sulfide from other transition metal dichalcogenides where stacking effects are typically limited to few-layer structures [23]. The persistence of stacking-dependent properties in thick samples enables practical exploitation of these structural differences in device applications [23].